N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrazolyl group: This step involves the reaction of the oxadiazole intermediate with a suitable pyrazole derivative.
Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions using 2,6-dichlorobenzoyl chloride or similar reagents.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-(1,3,4-oxadiazol-2-ylthio)acetamide
- N-(2,6-dichlorophenyl)-2-(1H-pyrazol-1-yl)acetamide
- N-(2,6-dichlorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-ylthio)acetamide
Uniqueness
N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the combination of its dichlorophenyl, pyrazolyl, and oxadiazolyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H15Cl2N5O2S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-9-6-7-23(22-9)10(2)15-20-21-16(25-15)26-8-13(24)19-14-11(17)4-3-5-12(14)18/h3-7,10H,8H2,1-2H3,(H,19,24) |
InChI Key |
KLINMZOSLLNYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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